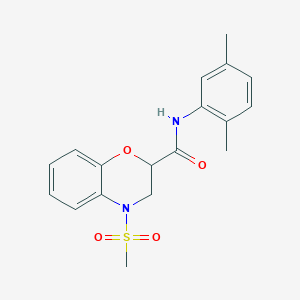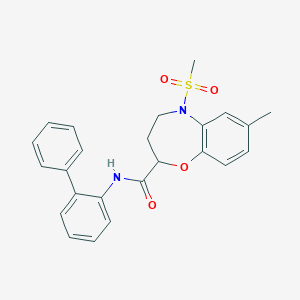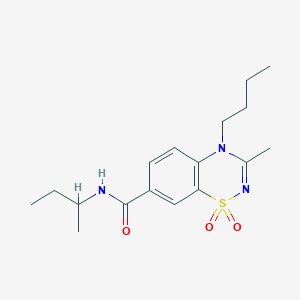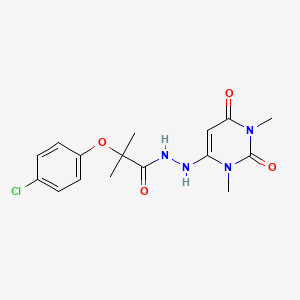![molecular formula C20H18ClNO2 B11249757 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide CAS No. 853311-77-0](/img/structure/B11249757.png)
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide is a synthetic organic compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.825 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a furyl group, and a methylphenyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
準備方法
The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base to form 5-(4-chlorophenyl)-2-furylmethanol. This intermediate is then reacted with 4-methylphenylamine and propanoyl chloride under controlled conditions to yield the final product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis typically involves standard organic chemistry techniques such as condensation reactions, amide bond formation, and purification through recrystallization or chromatography.
化学反応の分析
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-methylphenyl)propanamide can be compared with other similar compounds, such as:
3-[5-(4-chlorophenyl)-2-furyl]acrylic acid: This compound shares a similar structure but has an acrylic acid group instead of a propanamide group.
5-(4-chlorophenyl)-2-furoic acid: This compound has a similar chlorophenyl and furyl structure but lacks the amide and methylphenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
853311-77-0 |
|---|---|
分子式 |
C20H18ClNO2 |
分子量 |
339.8 g/mol |
IUPAC名 |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18ClNO2/c1-14-2-8-17(9-3-14)22-20(23)13-11-18-10-12-19(24-18)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
InChIキー |
CQXXKGTVDQDXQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Diethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11249687.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B11249691.png)
![ethyl 4-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11249705.png)
![7-fluoro-1-(3-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11249714.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11249715.png)

![3-((4-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11249725.png)

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11249741.png)

![2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11249764.png)
![N-(2-fluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249765.png)
![N-(4-iodo-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11249769.png)
